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molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

Methyl 4-(2-aminoethoxy)benzoate

Cat. No. B1315781
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179819B2

Procedure details

To a cooled (0° C.) solution of 2-(N-tert-butoxycarbonylamino)ethanol (3.20 g, 19.9 mmol), methyl 4-hydroxybenzoate (3.02 g, 19.9 mmol) and Ph3P (6.25 g, 23.8 mmol) in THF (50 ml) was added dropwise DIAD (4.69 ml, 23.8 mmol) over for 5 min. The reaction mixture was heated under reflux for 3 hr. The mixture was evaporated and the residue was dissolved in CH2Cl2 (30 ml) and TFA (30 ml). The reaction mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo and the residue was dissolved in CHCl3 and H2O. The solution was made basic by sat. NaHCO3 and extracted with CHCl3. The extract was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by column chromatography on silica-gel with CHCl3-MeOH (30:1, v/v) as eluent to give methyl 4-(2-aminoethoxy)benzoate (1.03 g, 34% for 2 steps) as a colorless oil. 1H-NMR (CDCl3) δ 3.10–3.13 (m, 2 H), 3.89 (s, 3 H), 4.03–4.06 (m, 2 H), 6.92–6.94 (m, 2 H), 7.98–8.00 (m, 2 H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.69 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10]O)=O)(C)(C)C.[OH:12][C:13]1[CH:22]=[CH:21][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:15][CH:14]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[NH2:8][CH2:9][CH2:10][O:12][C:13]1[CH:14]=[CH:15][C:16]([C:17]([O:19][CH3:20])=[O:18])=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCO
Name
Quantity
3.02 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
6.25 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.69 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2 (30 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica-gel with CHCl3-MeOH (30:1

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCOC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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